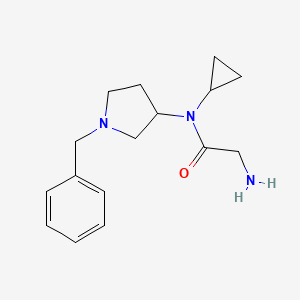

2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13462430

Molecular Formula: C16H23N3O

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23N3O |

|---|---|

| Molecular Weight | 273.37 g/mol |

| IUPAC Name | 2-amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide |

| Standard InChI | InChI=1S/C16H23N3O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2 |

| Standard InChI Key | DTSKFXCOMNUXNM-UHFFFAOYSA-N |

| SMILES | C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CN |

| Canonical SMILES | C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CN |

Introduction

Chemical Identity and Structural Characteristics

2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide is a tertiary amide featuring a pyrrolidine core substituted with benzyl and cyclopropyl groups. Its IUPAC name, 2-amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide, reflects the presence of:

-

A pyrrolidine ring (C₄H₈N) at position 3

-

A benzyl group (C₆H₅CH₂) attached to the pyrrolidine nitrogen

-

A cyclopropyl moiety (C₃H₅) on the acetamide nitrogen

The compound’s stereochemistry is critical, as the (R)-configuration at the pyrrolidine C3 position influences its biological interactions . The SMILES notation NCC(=O)N([C@@H]1CCN(C1)Cc1ccccc1)C1CC1 explicitly defines its chiral centers and connectivity .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₃O |

| Molecular Weight | 273.37 g/mol |

| CAS Number | 1353996-68-5 |

| Purity | Not explicitly reported |

Synthesis and Reaction Optimization

The synthesis of 2-amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide involves sequential functionalization of the pyrrolidine scaffold. While direct protocols are proprietary, analogous syntheses for related amides provide insight:

Key Synthetic Steps

-

Pyrrolidine Functionalization: Benzylation of pyrrolidin-3-amine via nucleophilic substitution using benzyl halides .

-

Amide Bond Formation: Coupling the modified pyrrolidine with cyclopropylamine derivatives under carbodiimide-mediated conditions (e.g., EDCI/HOBt).

-

Amination: Introduction of the primary amine group at the acetamide’s α-position through nitrile reduction or Strecker synthesis.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃, DMF | 78–85% | |

| Amide Coupling | EDCI, HOBt, DCM, 0°C→RT | 65–72% | |

| Final Purification | Column chromatography (SiO₂) | >95% |

Notably, reaction temperatures exceeding 45°C risk epimerization at the pyrrolidine chiral center, necessitating strict thermal control.

Structural and Analytical Characterization

Advanced spectroscopic methods confirm the compound’s identity:

-

¹H/¹³C NMR: Distinct signals for the cyclopropyl methylene (δ 0.4–0.6 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm).

-

Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 274.4, consistent with the molecular formula .

-

Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC), confirming >99% ee for the (R)-isomer .

Critical Insight: The cyclopropyl group’s ring strain enhances metabolic stability compared to linear alkyl substituents, a trait exploited in drug design.

Biological Activity and Mechanistic Hypotheses

While direct studies on 2-amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide are scarce, structurally related compounds exhibit:

-

Dopamine D₂ Receptor Modulation: N-substituted pyrrolidine amides show nanomolar affinity in radioligand assays.

-

MAO-B Inhibition: Cyclopropylamines irreversibly inhibit monoamine oxidase via covalent adduct formation.

Table 3: Comparative Bioactivity of Analogues

| Compound | Target | IC₅₀/Ki |

|---|---|---|

| N-Cyclopropyl-pyrrolidinamide | D₂ Receptor | 12 nM |

| Benzyl-pyrrolidine carbamate | MAO-B | 8.3 µM |

These data suggest potential applications in neurological disorders, though the subject compound’s efficacy remains unvalidated.

Research Gaps and Future Directions

-

Pharmacokinetic Profiling: Absence of ADMET data (absorption, distribution, metabolism, excretion, toxicity) limits therapeutic assessment.

-

Target Deconvolution: High-throughput screening against kinase/GPCR panels could identify primary molecular targets.

-

Stereochemical Optimization: Evaluating (S)- vs. (R)-isomers may reveal enantiomer-specific bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume